[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol
Description
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-5-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-4-6-2-1-3-7-9-8-5-10(6)7/h1-3,5,11H,4H2 |
InChI Key |
IISVIEVOXUINBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=CN2C(=C1)CO |
Origin of Product |
United States |
Preparation Methods
Aldehyde Selection and Functionalization
To introduce the hydroxymethyl group at position 5, the aldehyde component could carry a protected alcohol moiety. For example, employing 5-(hydroxymethyl)furfural or a similar aldehyde with a hydroxymethyl substituent might enable direct incorporation. However, such substrates are uncommon in literature, necessitating alternative strategies. A more feasible route involves using formaldehyde or glycolaldehyde derivatives to install a methylol group (-CH2OH) during cyclization. This approach, however, requires precise control over reaction conditions to avoid over-condensation or side reactions.
Optimization and Limitations
The original method achieved yields up to 85% for electron-deficient aldehydes but faced challenges with steric hindrance. For hydroxymethyl incorporation, polar aprotic solvents like dimethylformamide (DMF) and catalytic acetic acid may enhance reactivity. Post-cyclization oxidation of a methyl group to hydroxymethyl (e.g., using KMnO4 or SeO2) remains a potential pathway, though risk of over-oxidation to carboxylic acids necessitates careful optimization.
Diazotization of ortho-Diamine Precursors
Diazotization-based cyclization, as demonstrated in the synthesis of triazolo-furo-pyridines, offers a robust route to fused triazole systems. ForTriazolo[4,3-a]pyridin-5-ylmethanol, this method would require a pyridine precursor with adjacent amino groups at positions 3 and 4, enabling triazole ring formation via nitrous acid treatment.
Precursor Synthesis and Cyclization
Starting with 3,4-diaminopyridine, diazotization using NaNO2 in aqueous acetic acid (AcOH:H2O, 1:1) at 0°C induces cyclization to form the triazole ring. The hydroxymethyl group can be introduced either prior to or after cyclization:
- Pre-cyclization : Functionalizing the pyridine ring at position 5 with a hydroxymethyl group before diazotization. For example, 5-hydroxymethyl-3,4-diaminopyridine could be synthesized via Vilsmeier-Haack formylation followed by reduction (NaBH4).
- Post-cyclization : Installing hydroxymethyl via nucleophilic substitution. Bromination at position 5 (using NBS or Br2) followed by hydroxide displacement (NaOH, H2O/EtOH) yields the alcohol.
Yield and Scalability
The diazotization method in achieved 70% yield for analogous triazolo-furo-pyridines under optimized conditions (AcOH/H2O, 1.5 equiv NaNO2). Scaling this route forTriazolo[4,3-a]pyridin-5-ylmethanol would require stringent pH control to prevent byproducts like diazo coupling intermediates.
Post-Cyclization Hydroxymethylation
Modification of pre-formed triazolopyridines provides a flexible route to install the hydroxymethyl group. This method is exemplified in patents describing hydroxymethyl-substituted triazolopyridines.
Directed C-H Functionalization
Using directing groups (e.g., pyridine N-oxide), position 5 can undergo regioselective lithiation (LDA, -78°C) followed by quenching with formaldehyde to introduce -CH2OH. For example:
Challenges in Regioselectivity
Competing reactions at other positions (e.g., position 7) may occur due to the electron-deficient nature of the triazolopyridine ring. Employing bulky bases (e.g., LiTMP) or low temperatures (-100°C) improves selectivity but complicates scalability.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyridine derivatives.
Scientific Research Applications
[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor for enzymes like JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomers and Substituent Variations
a) {3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol (CAS 1384430-58-3)
- Structure: Methanol group at the 6-position; methyl substituent at the 3-position.
- The methyl group enhances lipophilicity (LogP ~1.6) compared to the unsaturated parent compound .
- Applications : Investigated for R&D purposes, though specific biological data are undisclosed .
b) {5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanol (CAS 1259063-08-5)
- Structure: Methanol at the 3-position; saturated pyridine ring.
- Properties: The 3-position methanol may sterically hinder interactions with planar biological targets. The saturated backbone likely reduces π-π stacking interactions .
c) 1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethan-1-one (CAS 2741601-89-6)
Heterocyclic Fusion and Ring Modifications
a) 5-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine (CAS 1081141-56-1)
- Structure : Pyrimidine ring fused with triazole; 4-methoxyphenyl substituent.
- Properties : The pyrimidine ring introduces additional nitrogen atoms, altering electronic distribution and binding affinity. The methoxy group enhances lipophilicity (LogP ~2.2) .
- Applications: Potential use in kinase inhibition due to pyrimidine's prevalence in ATP-binding domains .
b) Octahydro[1,2,4]triazolo[4,3-a]quinazolin-5-ones
- Structure : Saturated quinazoline-triazole fusion.
- Properties: Stereoisomerism (cis/trans) impacts biological activity. The lactam (quinazolinone) moiety enables hydrogen bonding with proteases or receptors .
Functional Group Replacements
a) 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole (CAS 1133758-66-3)
- Structure : Chloromethyl (-CH₂Cl) at the 3-position; oxadiazole substituent.
- Properties : The chloromethyl group introduces reactivity for further functionalization (e.g., nucleophilic substitution). Oxadiazole enhances metabolic stability and aromatic stacking .
b) 5-Amino-7-aryl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitriles
- Structure: Carbonitrile (-CN) and amino (-NH₂) groups.
- Properties: Carbonitrile improves binding to metal ions in enzymes. Amino groups facilitate protonation at physiological pH, enhancing solubility .
Physicochemical Properties and Bioactivity
Key Physicochemical Comparisons
| Compound | LogP | PSA (Ų) | Solubility | Key Substituents |
|---|---|---|---|---|
| [1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol | ~1.2* | 60–70 | High (polar) | -CH₂OH at C5 |
| 3-Ethyl-5-methyl derivative | 1.60 | 30.19 | Moderate | -CH₂CH₃, -CH₃ |
| 5-(4-Methoxyphenyl)pyrimidine analog | 2.23 | 55.12 | Low (non-polar) | -OCH₃, pyrimidine fusion |
*Estimated based on structural analogs .
Q & A
What are the key synthetic routes for [1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of triazolopyridine derivatives typically involves cyclization reactions or functionalization of preformed heterocycles. For example:
- Cyclocondensation: Reacting hydrazine derivatives with carbonyl-containing precursors under reflux in solvents like ethanol or acetonitrile. Temperature control (60–80°C) and catalyst selection (e.g., triethylamine) are critical for regioselectivity .
- Post-functionalization: Introducing the methanol group at the 5-position via nucleophilic substitution or oxidation of methyl precursors. For instance, hydroxylation of a methyl ester using LiAlH4 or NaBH4 under anhydrous conditions .
Key Considerations: - Solvent polarity impacts reaction kinetics; polar aprotic solvents (DMF) favor nucleophilic substitutions.
- Catalytic bases (e.g., NaH) improve cyclization efficiency by deprotonating intermediates .
How can structural characterization of this compound be rigorously validated?
Methodological Answer:
- Spectroscopy:
- X-ray Crystallography: Resolve bond angles and planarity of the fused triazole-pyridine system. For example, crystallographic data for analogous compounds (CCDC 1876881) show dihedral angles <10° between fused rings .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the methanol substituent .
What purification strategies are optimal for isolating this compound?
Methodological Answer:
- Recrystallization: Use solvent pairs like DMF/ethanol (1:1) or methanol/water to exploit solubility differences. Polar solvents enhance purity by removing hydrophobic byproducts .
- Column Chromatography: Employ silica gel with eluents such as ethyl acetate/hexane (3:7) for moderate polarity. Monitor fractions via TLC (Rf ~0.3–0.5 in ethyl acetate) .
- Challenges: The methanol group increases hydrophilicity, complicating separation from polar impurities. Gradient elution or reverse-phase HPLC may be required .
How can molecular docking predict the biological activity of this compound derivatives?
Methodological Answer:
- Target Selection: Use enzymes like 14-α-demethylase (PDB: 3LD6) for antifungal studies or kinases (e.g., EGFR) for anticancer activity .
- Protocol:
- Limitations: Solvent effects and protein flexibility may require MD simulations for accuracy .
How do substituent variations at the 3-, 5-, and 6-positions influence SAR in triazolopyridine derivatives?
Structure-Activity Relationship (SAR) Table:
Methodological Insight:
- 3-Position: Bulky groups (e.g., ethyl) reduce off-target interactions but may lower solubility .
- 5-Position: Methanol derivatives show higher aqueous solubility (~2.5 mg/mL vs. <0.5 mg/mL for methyl esters), critical for in vivo assays .
How can contradictory bioactivity data for triazolopyridine derivatives be resolved?
Methodological Answer:
- Data Triangulation:
- Case Study: Chlorine at the 6-position may show conflicting antifungal activity due to strain-specific enzyme conformations. Validate via crystallography (e.g., PDB 3LD6) and in vitro resistance assays .
- Statistical Tools: Use ANOVA to assess batch-to-batch variability or meta-analysis for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
